molecular formula C12H15NO B12978905 5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

Cat. No.: B12978905
M. Wt: 189.25 g/mol
InChI Key: SVAQEAJCEBJMRQ-UHFFFAOYSA-N
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Description

5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a methoxy-substituted indene derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted carboxylic acids, while reduction of the azetidine ring can produce amine derivatives.

Scientific Research Applications

5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 6-Methoxyspiro[1,2-dihydroindene-3,2’-pyrrolidine]

Uniqueness

5’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is unique due to its spirocyclic structure, which imparts rigidity and specific stereochemical properties. This makes it distinct from other similar compounds and enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-2-3-11-9(6-10)4-5-12(11)7-13-8-12/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

SVAQEAJCEBJMRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC2)CNC3

Origin of Product

United States

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